Benzeneethanamine, 2-(phenylmethoxy)-, hydrochloride
Description
Benzeneethanamine, 2-(phenylmethoxy)-, hydrochloride is a substituted phenethylamine derivative characterized by a benzene ring with an ethanamine (CH₂CH₂NH₂) side chain. The 2-position of the benzene ring is substituted with a phenylmethoxy (OCH₂C₆H₅) group, and the compound is stabilized as a hydrochloride salt. This structural configuration confers unique physicochemical properties, including increased lipophilicity compared to unsubstituted phenethylamine, which may influence its pharmacokinetic behavior, such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
2-(2-phenylmethoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c16-11-10-14-8-4-5-9-15(14)17-12-13-6-2-1-3-7-13;/h1-9H,10-12,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBYDPSZQUJJPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40209919 | |
| Record name | Benzeneethanamine, 2-(phenylmethoxy)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40209919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61035-94-7 | |
| Record name | Benzeneethanamine, 2-(phenylmethoxy)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061035947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneethanamine, 2-(phenylmethoxy)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40209919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, 2-(phenylmethoxy)-, hydrochloride typically involves the reaction of benzeneethanamine with phenylmethoxy compounds under specific conditions. The reaction is usually carried out in the presence of a hydrochloric acid catalyst to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. standard organic synthesis techniques involving the use of appropriate solvents, catalysts, and purification methods would be employed.
Chemical Reactions Analysis
Types of Reactions
Benzeneethanamine, 2-(phenylmethoxy)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogenating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Halogenating Agents: Chlorine (Cl2), bromine (Br2)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzeneethanone derivatives, while reduction may produce benzeneethanol derivatives.
Scientific Research Applications
Antibacterial Properties
Recent studies have highlighted the compound's significant antibacterial activity against various multidrug-resistant bacterial strains. The interactions of benzeneethanamine with key bacterial proteins suggest a promising avenue for drug development.
Case Study: Antibacterial Efficacy
A study evaluated the minimum inhibitory concentration (MIC) values of benzeneethanamine against various bacterial strains:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Salmonella typhi | 0.39 |
| Escherichia coli | 0.20 |
These results indicate potent antibacterial properties, making it a candidate for further development as an antibacterial agent .
Therapeutic Applications
Benzeneethanamine, 2-(phenylmethoxy)-, hydrochloride has potential therapeutic applications beyond its antibacterial properties.
Treatment of Acute Renal Failure
Research has indicated that this compound may be effective in treating acute renal failure in both human and non-human subjects. Administering an effective amount of the compound could potentially improve renal function .
Pharmacological Research
The compound's ability to interact with biological targets makes it a subject of interest in pharmacological research. Its derivatives are being explored for their potential roles in treating various conditions related to bacterial infections and other diseases.
Summary of Findings
The applications of this compound span several domains within scientific research:
- Antibacterial Activity : Effective against multidrug-resistant strains through specific protein interactions.
- Therapeutic Potential : Possible applications in treating acute renal failure and other medical conditions.
- Research Applications : Valuable for further studies on drug development and pharmacological effects.
Mechanism of Action
The mechanism of action of Benzeneethanamine, 2-(phenylmethoxy)-, hydrochloride involves its interaction with specific molecular targets and pathways. It is known to interact with G-protein coupled receptors, particularly the 5-hydroxytryptamine (serotonin) receptor, and may inhibit enzymes such as monoamine oxidase . These interactions can affect neurotransmitter levels and signaling pathways in the brain .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Benzeneethanamine, 2-(phenylmethoxy)-, hydrochloride with structurally analogous phenethylamine derivatives, emphasizing molecular features, substituent positions, and inferred properties:
*Calculated based on structural composition; †Estimated value.
Structural and Functional Implications
Substituent Position and Lipophilicity
- This may prolong its biological half-life.
- Benzyloxy vs. Methoxy : The benzyloxy group (OCH₂C₆H₅) in the target compound increases lipophilicity (logP ~2.5–3.0 estimated) compared to methoxy (OCH₃, logP ~1.0–1.5), enhancing blood-brain barrier penetration but possibly slowing renal excretion .
Pharmacological Considerations
- Receptor Binding : Phenethylamines with 3,4-substituents (e.g., 3,4-methylenedioxy in ) often exhibit affinity for serotonin (5-HT) receptors. The target compound’s 2-substitution may shift selectivity toward adrenergic or dopaminergic receptors, as seen in ortho-substituted analogs .
- Metabolic Stability : Benzyloxy groups are resistant to cytochrome P450-mediated O-demethylation, a common metabolic pathway for methoxy-substituted phenethylamines. This could reduce first-pass metabolism in the liver .
Comparative Toxicity
- While toxicity data are absent, structural analogs with bulky substituents (e.g., benzyloxy) may exhibit lower acute toxicity due to slower absorption rates. However, prolonged exposure risks (e.g., hepatotoxicity) could arise from cumulative metabolic byproducts .
Biological Activity
Benzeneethanamine, 2-(phenylmethoxy)-, hydrochloride, also known under various nomenclatures in scientific literature, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : CHClN
- Molecular Weight : 185.69 g/mol
- CAS Number : Specific identifiers may vary based on derivatives.
The biological activity of benzeneethanamine derivatives often involves interaction with neurotransmitter systems. Specifically, compounds like benzeneethanamine can act as:
- Monoamine Reuptake Inhibitors : Affecting serotonin and norepinephrine levels in the synaptic cleft.
- Agonists of Serotonin Receptors : Particularly the 5-HT2A receptor, which has been implicated in various neuropsychiatric conditions .
Antimicrobial Activity
Recent studies have indicated that benzeneethanamine derivatives exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound showed promising activity against various bacterial strains, with MIC values ranging from 0.089 to 0.39 mg/mL against Staphylococcus aureus and Salmonella typhi .
- Mechanism of Action : The interaction with penicillin-binding proteins (PBPs) suggests a potential mechanism for its antibacterial effects.
Anticonvulsant Properties
Research has demonstrated that certain benzeneethanamine derivatives possess anticonvulsant properties:
- ED50 Values : In animal models, some derivatives exhibited ED50 values between 13-21 mg/kg, indicating potent anticonvulsant activity compared to standard treatments like phenobarbital (ED50 = 22 mg/kg) .
- Case Studies : A documented case of intoxication involving a derivative (25B-NBOMe) highlighted its potent effects on the central nervous system, leading to seizures and requiring advanced toxicological analysis for detection .
Case Studies
- Intoxication Case Study :
- Antimicrobial Efficacy :
Table 1: Biological Activity Summary of Benzeneethanamine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
